molecular formula C20H17ClFN3O5S B14989388 5-chloro-N-(2,4-dimethoxyphenyl)-2-[(4-fluorobenzyl)sulfonyl]pyrimidine-4-carboxamide

5-chloro-N-(2,4-dimethoxyphenyl)-2-[(4-fluorobenzyl)sulfonyl]pyrimidine-4-carboxamide

Cat. No.: B14989388
M. Wt: 465.9 g/mol
InChI Key: HFEGVORCKYUHMW-UHFFFAOYSA-N
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Description

5-CHLORO-N-(2,4-DIMETHOXYPHENYL)-2-[(4-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Properties

Molecular Formula

C20H17ClFN3O5S

Molecular Weight

465.9 g/mol

IUPAC Name

5-chloro-N-(2,4-dimethoxyphenyl)-2-[(4-fluorophenyl)methylsulfonyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C20H17ClFN3O5S/c1-29-14-7-8-16(17(9-14)30-2)24-19(26)18-15(21)10-23-20(25-18)31(27,28)11-12-3-5-13(22)6-4-12/h3-10H,11H2,1-2H3,(H,24,26)

InChI Key

HFEGVORCKYUHMW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC3=CC=C(C=C3)F)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-N-(2,4-DIMETHOXYPHENYL)-2-[(4-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine core, followed by the introduction of the chloro, dimethoxyphenyl, fluorophenyl, and methanesulfonyl groups through various substitution reactions. Common reagents used in these steps include chlorinating agents, methanesulfonyl chloride, and fluorobenzene derivatives.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. This may include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-CHLORO-N-(2,4-DIMETHOXYPHENYL)-2-[(4-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert certain functional groups into their reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-CHLORO-N-(2,4-DIMETHOXYPHENYL)-2-[(4-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE is studied for its potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

Biologically, this compound may be investigated for its interactions with various biomolecules, such as proteins and nucleic acids. Studies may focus on its binding affinity, specificity, and potential as a biochemical probe.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Researchers may study its effects on cellular pathways, its ability to inhibit or activate specific enzymes, and its overall pharmacological profile.

Industry

Industrially, 5-CHLORO-N-(2,4-DIMETHOXYPHENYL)-2-[(4-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-CHLORO-N-(2,4-DIMETHOXYPHENYL)-2-[(4-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key cellular pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-CHLORO-N-(2,4-DIMETHOXYPHENYL)-2-[(4-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE include other pyrimidine derivatives with various substitutions. Examples include:

  • 5-Bromo-N-(2,4-dimethoxyphenyl)-2-[(4-fluorophenyl)methanesulfonyl]pyrimidine-4-carboxamide
  • 5-Chloro-N-(2,4-dimethoxyphenyl)-2-[(4-methylphenyl)methanesulfonyl]pyrimidine-4-carboxamide

Uniqueness

The uniqueness of 5-CHLORO-N-(2,4-DIMETHOXYPHENYL)-2-[(4-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties

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